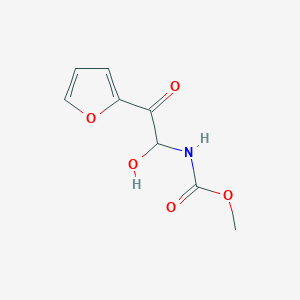
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER is an organic compound that belongs to the class of carbamates It is characterized by the presence of a furan ring, a hydroxy group, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER typically involves the reaction of furfural with appropriate reagents under controlled conditions. One common method involves the reaction of furfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the furan ring and the hydroxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furan ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biological effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER involves its interaction with specific molecular targets and pathways. The furan ring and carbamate group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: An aldehyde derived from furan, used as a precursor in the synthesis of various chemicals.
Hydroxymethylfurfural: A derivative of furfural with a hydroxymethyl group, known for its applications in the production of biofuels and renewable chemicals.
Methoxymethylfurfural: Another derivative of furfural, used in similar applications as hydroxymethylfurfural.
Uniqueness
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER is unique due to the presence of both a carbamate group and a furan ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9NO5 |
|---|---|
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
methyl N-[2-(furan-2-yl)-1-hydroxy-2-oxoethyl]carbamate |
InChI |
InChI=1S/C8H9NO5/c1-13-8(12)9-7(11)6(10)5-3-2-4-14-5/h2-4,7,11H,1H3,(H,9,12) |
Clé InChI |
WUSCHTAIJPBBNA-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(C(=O)C1=CC=CO1)O |
SMILES canonique |
COC(=O)NC(C(=O)C1=CC=CO1)O |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(3-Chlorophenyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone](/img/structure/B1637021.png)






![2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1637051.png)

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1637059.png)
